(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene
Overview
Description
®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene is a chiral organic compound with significant applications in various fields of chemistry. This compound is characterized by its two naphthalene rings, each substituted with methoxymethoxy and diphenyl groups, making it a valuable molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene typically involves the protection of hydroxyl groups on the naphthalene rings using methoxymethyl (MOM) groupsThe reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the protection of hydroxyl groups, substitution reactions, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding the corresponding diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis, releasing the active naphthalene moieties that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Lacks the diphenyl groups, making it less sterically hindered.
®-2,2’-Bis(ethoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene: Similar structure but with ethoxymethoxy groups instead of methoxymethoxy groups.
®-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene: Substitutes diphenyl groups with dimethyl groups
Uniqueness
®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene is unique due to its combination of methoxymethoxy and diphenyl groups, which provide both steric hindrance and electronic effects. This makes it particularly effective as a chiral ligand and catalyst in asymmetric synthesis .
Properties
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O4/c1-37-23-39-35-31(25-13-5-3-6-14-25)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(36(34)40-24-38-2)26-15-7-4-8-16-26/h3-22H,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEVECZMJXZQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.